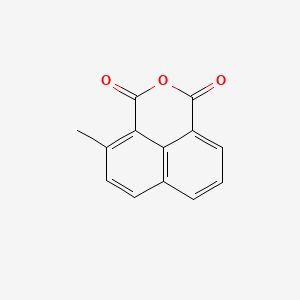
1H,3H-Naphtho(1,8-cd)pyran-1,3-dione, methyl-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1H,3H-Naphtho(1,8-cd)pyran-1,3-dione, methyl- is a chemical compound with the molecular formula C13H8O4. It is a derivative of naphthalene and belongs to the class of organic compounds known as naphthopyrans. This compound is characterized by its unique structure, which includes a naphthalene ring fused to a pyran ring, with a methyl group attached to the pyran ring.
Preparation Methods
The synthesis of 1H,3H-Naphtho(1,8-cd)pyran-1,3-dione, methyl- can be achieved through various synthetic routes. One common method involves the cyclization of naphthalene derivatives with appropriate reagents under controlled conditions. For instance, the reaction of 1,8-naphthalic anhydride with methanol in the presence of a catalyst can yield the desired compound. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity .
Chemical Reactions Analysis
1H,3H-Naphtho(1,8-cd)pyran-1,3-dione, methyl- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding quinones.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of dihydro derivatives.
Scientific Research Applications
1H,3H-Naphtho(1,8-cd)pyran-1,3-dione, methyl- has several applications in scientific research, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: This compound can be used in the study of enzyme interactions and as a probe in biochemical assays.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 1H,3H-Naphtho(1,8-cd)pyran-1,3-dione, methyl- involves its interaction with specific molecular targets and pathways. For example, it may act as an inhibitor of certain enzymes by binding to their active sites, thereby blocking their activity. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
1H,3H-Naphtho(1,8-cd)pyran-1,3-dione, methyl- can be compared with other similar compounds, such as:
6-Methoxy-1H,3H-naphtho(1,8-cd)pyran-1,3-dione: This compound has a methoxy group instead of a methyl group, which can affect its reactivity and applications.
6-Nitro-1H,3H-naphtho(1,8-cd)pyran-1,3-dione:
1H,3H-Naphtho(1,8-cd)pyran-1,3-dione, 6-(1-hexyn-1-yl)-: This compound has an alkyne group, which can lead to unique reactivity and uses in organic synthesis.
Properties
CAS No. |
79075-22-2 |
|---|---|
Molecular Formula |
C13H8O3 |
Molecular Weight |
212.20 g/mol |
IUPAC Name |
6-methyl-3-oxatricyclo[7.3.1.05,13]trideca-1(12),5,7,9(13),10-pentaene-2,4-dione |
InChI |
InChI=1S/C13H8O3/c1-7-5-6-8-3-2-4-9-11(8)10(7)13(15)16-12(9)14/h2-6H,1H3 |
InChI Key |
CMGOKNSJGLBRRQ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C2C3=C(C=CC=C3C(=O)OC2=O)C=C1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


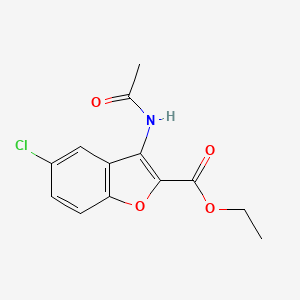
![2-(4-nitrophenoxy)-N-[(2-phenylethyl)carbamothioyl]acetamide](/img/structure/B14161256.png)
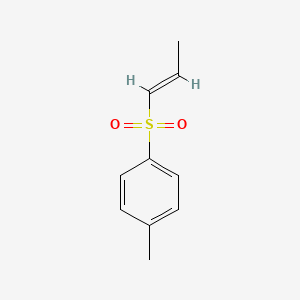
![4,4'-(1-Methylethylidene)bis[2,6-bis[[3,5-bis(1,1-dimethylethyl)-4-hydroxyphenyl]methyl]phenol](/img/structure/B14161281.png)
![N-[(E)-{[4-(Dimethylamino)phenyl]methylidene}amino]guanidine](/img/structure/B14161284.png)
![N-(6-methoxy-1-propylpyrazolo[3,4-b]quinolin-3-yl)-2-methylpropanamide](/img/structure/B14161289.png)
![2-[3-(4-Chlorophenoxy)-2-hydroxypropyl]isoindole-1,3-dione](/img/structure/B14161290.png)
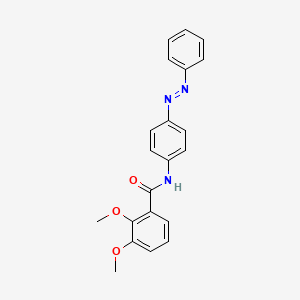
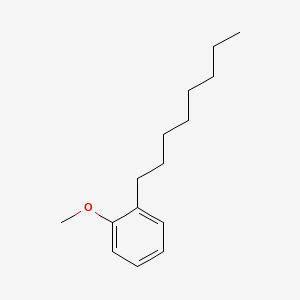
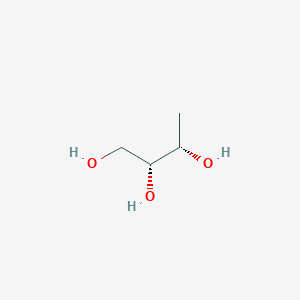
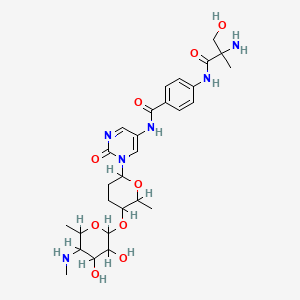
![1,3,4,6-Tetra-o-acetyl-2-deoxy-2-[(2,4-dinitrophenyl)amino]hexopyranose](/img/structure/B14161314.png)
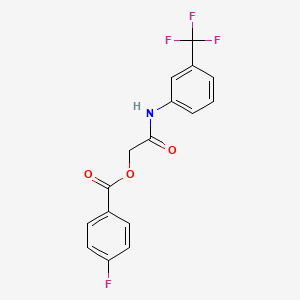
![Benzo[c]phenanthren-5-amine](/img/structure/B14161332.png)
